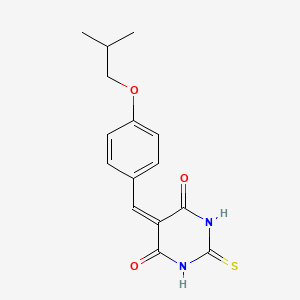

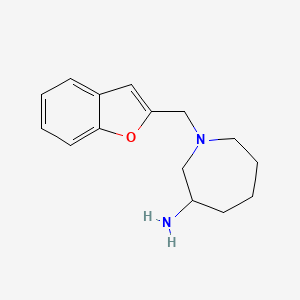

![molecular formula C17H18N6O B5604071 2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)

2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources to synthesize 3-formyl imidazo[1,2-a]pyridines. This novel activation mode of ethyl tertiary amines, featuring simultaneous selective cleavage of C-C and C-N bonds, marks a significant advancement in the field (Rao, Mai, & Song, 2017). Another method describes the synthesis of methylimidazo[1,2-a]pyridines in water without the deliberate addition of a catalyst, showcasing a simple and environmentally friendly approach (Mohan, Rao, & Adimurthy, 2013).

Molecular Structure Analysis

Structural characterization of imidazo[1,2-a]pyridine derivatives, including detailed insights into intermolecular interactions and the influence of hydrogen bonds, can be achieved through single-crystal X-ray diffraction, corroborated with calculations of Hirshfeld surfaces. This analytical technique provides a comprehensive understanding of the molecular architecture and the subtle interactions that govern the crystalline structure of these compounds (Dylong et al., 2016).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, including Cu-catalyzed regioselective cross-coupling with methyl hetarenes. This process introduces a C-3 carbonyl group into the imidazo[1,2-a]pyridine framework, a transformation pivotal for synthesizing natural product analogues and pharmaceuticals (Lei et al., 2016). Another notable reaction is the iodine-mediated intramolecular cyclization of 2-amino-N-propargyl-pyridinium bromides, a metal-free method yielding variously substituted imidazo[1,2-a]pyridine derivatives (Pandey et al., 2016).

Wissenschaftliche Forschungsanwendungen

Pharmacophore Design and Kinase Inhibition

Compounds with a substituted imidazole scaffold, akin to the structure of interest, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds demonstrate their potential in targeting p38 MAP kinase for therapeutic purposes, offering insights into binding selectivity and potency enhancements over reference compounds (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors and Biological Applications

Pyrimidine derivatives, which share structural similarities with the compound of interest, have been highlighted for their utilization as optical sensors and their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, indicating the versatility of these compounds in both sensing technologies and therapeutic applications (Jindal & Kaur, 2021).

Antimicrobial Resistance

The fused pyridines, including imidazopyridines (IZPs), have been extensively reviewed for their pharmacological activities. Their significance in addressing bacterial infections and combating antibacterial resistance is of particular importance, especially in the context of multi-drug resistant bacterial infections. This suggests a potential application of the compound for developing new antibacterial agents (Sanapalli et al., 2022).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. This application area reveals the potential of such compounds in electronic devices, luminescent elements, and sensors, highlighting their utility beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthetic Biology

In the realm of synthetic biology, research into developing unnatural base pairs for DNA that go beyond standard Watson-Crick base pairs has identified imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines as a key area. This highlights the utility of compounds with structural features similar to the specified chemical in expanding the genetic code and creating novel biological systems (Saito-Tarashima & Minakawa, 2018).

Eigenschaften

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-13-11-23-12-14(3-4-15(23)20-13)16(24)21-7-9-22(10-8-21)17-18-5-2-6-19-17/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPOJVBYYBWFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

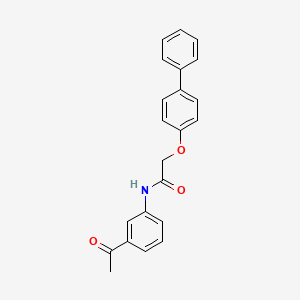

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)

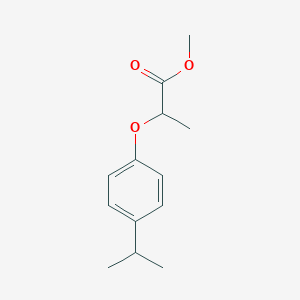

![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

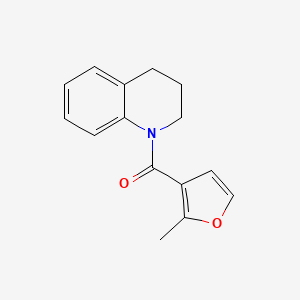

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)

![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)

![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)

![N'-{2-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzohydrazide](/img/structure/B5604056.png)

![1-benzyl-N-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5604086.png)

![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)